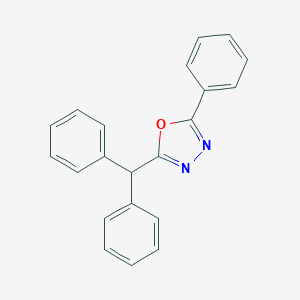
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H16N2O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives, including 2-benzhydryl-5-phenyl-1,3,4-oxadiazole, have demonstrated notable antimicrobial properties . Research indicates that compounds with the oxadiazole scaffold exhibit activity against a range of pathogens:
- Bacterial Infections : Studies have shown that oxadiazole derivatives possess antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, a series of synthesized 1,3,4-oxadiazole derivatives were screened for their antibacterial activity and showed promising results compared to standard antibiotics .
- Fungal Infections : The antifungal activity of oxadiazoles has also been documented. Compounds have been tested against Candida albicans and other fungal strains with varying degrees of effectiveness .
Anticancer Properties
This compound has been investigated for its anticancer potential . Various studies have focused on its efficacy against different cancer cell lines:
- Cell Line Studies : In vitro studies indicate that certain oxadiazole derivatives exhibit significant cytotoxicity against breast cancer (MCF7), CNS cancer (SNB-75), and renal cancer (UO-31) cell lines . For example, specific derivatives showed growth inhibition percentages exceeding 90% at certain concentrations .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer cell proliferation .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective capabilities of oxadiazoles. Compounds derived from the 1,3,4-oxadiazole structure have shown promise in protecting neuronal cells:
- Acetylcholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, specific oxadiazole-based compounds demonstrated low IC50 values against AChE, indicating strong inhibitory potential .
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of this compound derivatives have been explored in several studies:
- Inflammation Models : Compounds have shown effectiveness in reducing inflammation markers in various models. Their ability to modulate inflammatory pathways makes them candidates for developing new anti-inflammatory drugs .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Eigenschaften
CAS-Nummer |
58004-74-3 |
|---|---|
Molekularformel |
C21H16N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-benzhydryl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-23-22-20(24-21)18-14-8-3-9-15-18/h1-15,19H |
InChI-Schlüssel |
PXLJDIGTTLPNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















